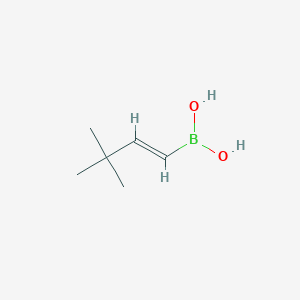
3,3-Dimethyl-1-butenylboronic acid
Vue d'ensemble
Description
3,3-Dimethyl-1-butenylboronic acid is a chemical compound with the empirical formula C6H13BO2 . It is a solid substance provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of 3,3-Dimethyl-1-butenylboronic acid involves reaction conditions with water in diethyl ether and dichloromethane under N2 . The reaction leads to the formation of a B complex in CH2Cl2 with stirring .Molecular Structure Analysis
The molecular structure of 3,3-Dimethyl-1-butenylboronic acid can be represented by the SMILES stringCC(/C=C/B(O)O)(C)C . The InChI key for this compound is CTIWKIMYFQSVBZ-SNAWJCMRSA-N . Chemical Reactions Analysis
3,3-Dimethyl-1-butenylboronic acid can participate in a Dotz annulation process leading to a substituted arylboronate . This arylboronate is capable of further synthetic elaboration, such as a Suzuki-Miyarura biaryl cross-coupling .Physical And Chemical Properties Analysis
3,3-Dimethyl-1-butenylboronic acid has a density of 0.9±0.1 g/cm3 . Its boiling point is 212.4±23.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 52.2±6.0 kJ/mol , and the flash point is 82.2±22.6 °C . The index of refraction is 1.439 .Applications De Recherche Scientifique
Organic Synthesis
3,3-Dimethyl-1-butenylboronic acid: is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via cross-coupling reactions . Its utility in Suzuki-Miyaura coupling reactions allows for the synthesis of complex organic molecules, which are essential in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a versatile intermediate for the synthesis of various drug candidates. Its boronic acid moiety is crucial for the development of proteasome inhibitors, which have applications in cancer therapy .
Material Science
The compound’s unique chemical properties make it suitable for creating novel materials. It can be used to modify surface properties, leading to advancements in sensor technology and the development of functionalized polymers .
Agricultural Research
3,3-Dimethyl-1-butenylboronic acid: has potential applications in agricultural research as a precursor for plant growth regulators. Derivatives of this compound have been evaluated for their ability to influence plant hormone levels and promote root growth .
Environmental Studies
In environmental studies, boronic acids are explored for their role in sensing and removing various contaminants. This compound could be used to design sensors or capture agents for environmental monitoring and remediation efforts .
Biochemistry Research
This boronic acid derivative is used in biochemistry research to study enzyme interactions and mechanisms. It can act as an inhibitor or a probe to understand the biochemical pathways in living organisms .
Safety and Hazards
3,3-Dimethyl-1-butenylboronic acid is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . The compound should be stored in a well-ventilated place and kept in a tightly closed container .
Orientations Futures
Mécanisme D'action
Target of Action
This compound is a unique chemical and is provided to early discovery researchers as part of a collection of unique chemicals .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,3-Dimethyl-1-butenylboronic acid. Factors such as pH, temperature, and the presence of other compounds can affect the stability of boronic acids and their ability to form complexes with biological targets. Additionally, the compound is slightly soluble in water , which could influence its distribution and bioavailability in the body.
Propriétés
IUPAC Name |
[(E)-3,3-dimethylbut-1-enyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BO2/c1-6(2,3)4-5-7(8)9/h4-5,8-9H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIWKIMYFQSVBZ-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-butenylboronic acid | |
CAS RN |
86595-37-1 | |
| Record name | 2-tert-Butyl-E-vinylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



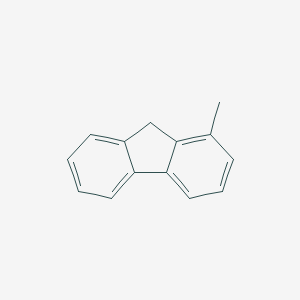

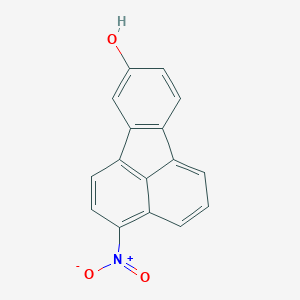
![Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, ethyl ester](/img/structure/B47297.png)

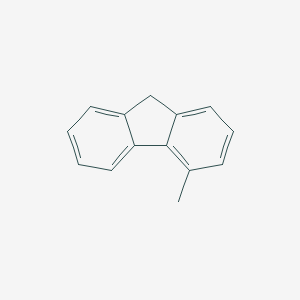

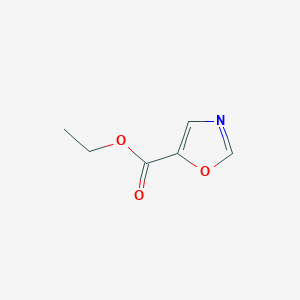
![3-Oxaspiro[5.5]undecane-2,4-dione](/img/structure/B47308.png)
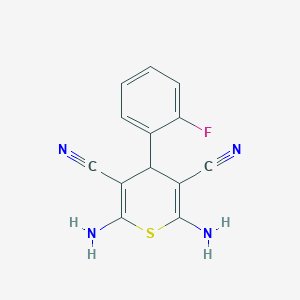
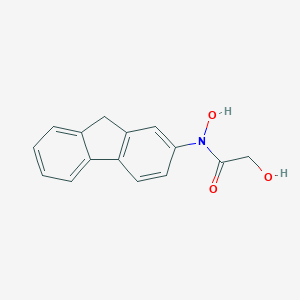
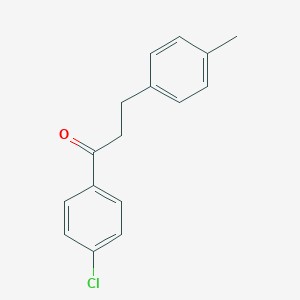
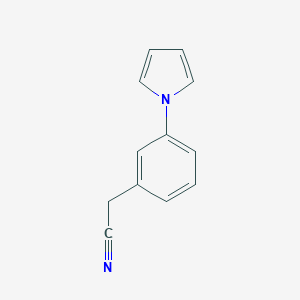
![Tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate](/img/structure/B47320.png)